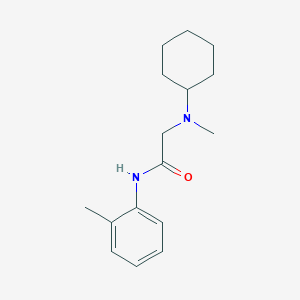![molecular formula C13H13N5 B5880945 4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5880945.png)
4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline, also known as PTQX, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PTQX is a potent antagonist of the glutamate receptor, which plays a crucial role in synaptic plasticity and neuronal signaling.
作用机制
4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline acts as a competitive antagonist of the NMDA receptor by binding to its glycine site. This prevents the activation of the receptor by the neurotransmitter glutamate, leading to a decrease in calcium influx and subsequent inhibition of synaptic plasticity. 4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline has also been shown to block the AMPA receptor, which is involved in fast synaptic transmission.
Biochemical and Physiological Effects
4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It has been shown to reduce excitotoxicity, prevent neuronal death, and improve cognitive function in animal models of neurodegenerative diseases. 4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline has also been shown to reduce inflammation and oxidative stress in the brain.
实验室实验的优点和局限性
4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline is a potent and selective antagonist of the glutamate receptor, making it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. Its high potency and selectivity also make it useful for identifying potential therapeutic targets for neurodegenerative diseases. However, 4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline has some limitations for lab experiments, including its potential toxicity and lack of specificity for different subtypes of glutamate receptors.
未来方向
There are several future directions for research on 4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline. One area of interest is the development of more selective and potent antagonists of the glutamate receptor. Another area of research is the investigation of the role of glutamate receptors in other neurological disorders such as epilepsy and schizophrenia. Additionally, the potential therapeutic applications of 4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline in neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrant further investigation.
Conclusion
In conclusion, 4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its potent and selective antagonism of the glutamate receptor has made it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. While 4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline has some limitations, it has the potential to provide valuable insights into the mechanisms underlying neurodegenerative diseases and to identify potential therapeutic targets.
合成方法
The synthesis of 4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline involves the reaction of 2,3-dichloroquinoxaline with pyrrolidine and sodium azide in the presence of a palladium catalyst. The resulting compound is then treated with hydrazine hydrate to yield 4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline. This method has been optimized to produce high yields and purity of 4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline.
科学研究应用
4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. It has been shown to be effective in blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity, learning, and memory. 4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline has also been used to investigate the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
4-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-2-6-11-10(5-1)15-12(17-7-3-4-8-17)13-16-14-9-18(11)13/h1-2,5-6,9H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDYHQGLCPITRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3N4C2=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyrrolidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[(2-chlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5880864.png)
![N-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5880869.png)

![3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B5880886.png)

![N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5880904.png)
![4-bromo-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880910.png)
![N-[3-(4-bromophenyl)acryloyl]-2-hydroxybenzamide](/img/structure/B5880911.png)
![4-methyl-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5880924.png)



![3-methyl-1-[methyl(phenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5880934.png)
![3-methoxy-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5880938.png)